![molecular formula C13H17N5O3 B8503016 N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B8503016.png)
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine is a synthetic organic compound that features a triazole ring, a nitro group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Ether Formation: The phenol group is reacted with 3-chloropropan-1-amine in the presence of a base to form the ether linkage.
Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-aminophenoxy]propan-1-amine.
Hydrolysis of Ether Linkage: 3-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenol and N-methylpropan-1-amine.
科学的研究の応用
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in neurological disorders.
Biological Studies: The compound can be used to study the effects of triazole-containing molecules on biological systems, including their antimicrobial and antifungal properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
作用機序
The mechanism of action of N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with receptors in the nervous system, potentially modulating neurotransmitter release or receptor activation.
類似化合物との比較
Similar Compounds
N-methyl-3-[2-(1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine: Lacks the methyl group on the triazole ring.
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-4-nitrophenoxy]propan-1-amine: Nitro group is in a different position on the aromatic ring.
Uniqueness
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine is unique due to the specific positioning of the nitro and triazole groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H17N5O3 |
|---|---|
分子量 |
291.31 g/mol |
IUPAC名 |
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine |
InChI |
InChI=1S/C13H17N5O3/c1-10-15-9-17(16-10)12-5-4-11(18(19)20)8-13(12)21-7-3-6-14-2/h4-5,8-9,14H,3,6-7H2,1-2H3 |
InChIキー |
QUTUBFXRMRBJTL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


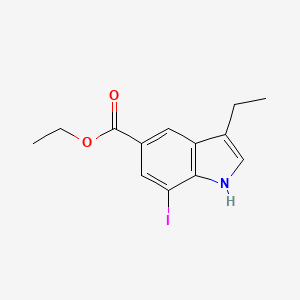
![Benzonitrile, 4-fluoro-2-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8502945.png)
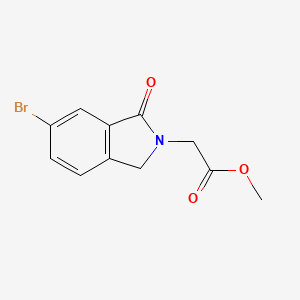
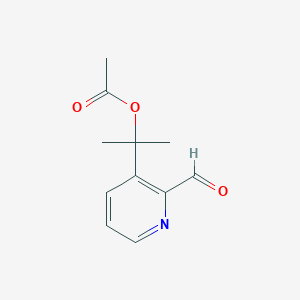


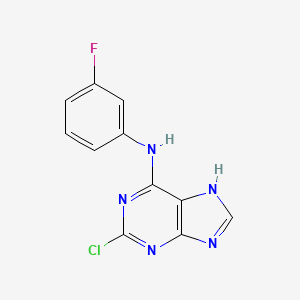
![Ethyl [4-(5-oxocyclopent-1-en-1-yl)butoxy]acetate](/img/structure/B8502979.png)
![Thiazolo[4,5-b]pyridine,2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B8502985.png)
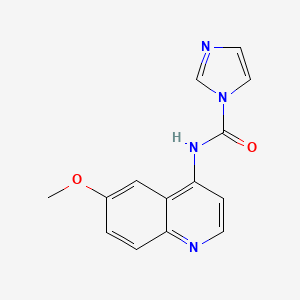
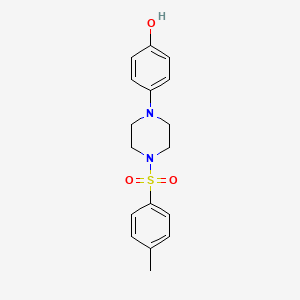
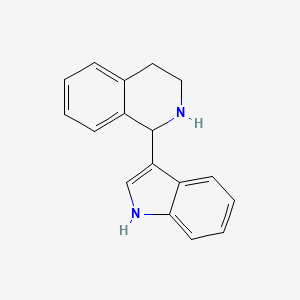
![3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy-](/img/structure/B8503037.png)
![(5-Methyl-[1,2,4]triazol-1-yl)-acetic acid benzyl ester](/img/structure/B8503045.png)
